molecular formula C7H5ClN2 B189458 3-Chloro-1H-indazole CAS No. 29110-74-5

3-Chloro-1H-indazole

Cat. No.: B189458
CAS No.: 29110-74-5
M. Wt: 152.58 g/mol
InChI Key: QPHAGNNWDZSKJH-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the third position of the indazole ring makes this compound a unique derivative with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzonitrile with hydrazine hydrate under acidic conditions. Another method includes the reaction of 2-chlorobenzaldehyde with hydrazine, followed by cyclization in the presence of a base .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of transition metal catalysts to enhance yield and selectivity. For example, copper(II) acetate-catalyzed cyclization of 2-chlorobenzonitrile with hydrazine hydrate in dimethyl sulfoxide under an oxygen atmosphere has been reported to produce high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It is a key intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with key proteins. The molecular targets and pathways involved include kinases, receptors, and enzymes critical to disease processes .

Comparison with Similar Compounds

Uniqueness of 3-Chloro-1H-indazole: The presence of the chlorine atom at the third position enhances its electrophilicity and reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its unique chemical properties also contribute to its potential as a pharmacophore in drug discovery .

Biological Activity

3-Chloro-1H-indazole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of indazole, a bicyclic compound formed by the fusion of benzene and pyrazole rings. Indazoles and their derivatives have been recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, antiparasitic, and anticancer properties . The introduction of chlorine at the 3-position enhances the compound's biological profile.

Antiparasitic Activity

Recent studies have highlighted the antileishmanial properties of 3-chloro-6-nitro-1H-indazole derivatives. These compounds have shown promising results against Leishmania major, with one study reporting an IC50 value indicating effective inhibition of parasite growth. The mechanism involves interaction with trypanothione reductase (TryR), a crucial enzyme for the survival of the parasite .

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-Indazole Derivatives

Compound IDIC50 (µM)Target EnzymeReference
Compound 135.0Trypanothione reductase
Compound 1110.2Trypanothione reductase
Compound 6o7.5Trypanothione reductase

Antitumor Activity

Indazole derivatives, including those based on the 3-chloro structure, have exhibited significant antitumor activity. For instance, one study demonstrated that a specific derivative showed an IC50 value of 5.15 µM against the K562 cell line, suggesting its potential as an anticancer agent. The compound was found to induce apoptosis through modulation of Bcl2 family proteins and the p53/MDM2 pathway .

Table 2: Antitumor Activity of Indazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of ActionReference
Compound 6oK5625.15Inhibition of Bcl2 and p53/MDM2 pathways
Compound XHeLa12.0Induction of apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes in various biological pathways, including trypanothione reductase in leishmanial parasites .
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through pathways involving Bcl2 family proteins and p53 regulation .
  • Anti-inflammatory Effects : Indazole derivatives have also demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

Case Studies

  • Antileishmanial Efficacy :
    A study investigated various derivatives of indazole against Leishmania major. The results indicated that modifications at the nitrogen positions significantly enhanced antileishmanial activity, with several compounds showing IC50 values in the low micromolar range .
  • Anticancer Potential :
    Another research effort focused on synthesizing novel indazole derivatives targeting cancer cell lines. The findings revealed that certain compounds not only inhibited cell proliferation but also triggered apoptotic pathways effectively in vitro .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chloro-1H-indazole, and how are they experimentally determined?

  • Answer : this compound (C₇H₅ClN₂) has a molecular weight of 152.58 g/mol and a melting point of 149°C. Key properties include a hydrogen bond donor count of 1 and a topological polar surface area of 28.7 Ų, which influence solubility and reactivity. Experimental characterization typically employs:

  • Melting point analysis (differential scanning calorimetry) .
  • Spectroscopic techniques (¹H/¹³C NMR, IR) for functional group identification .
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : The compound is synthesized via:

  • Cyclocondensation reactions of o-substituted benzaldehyde derivatives with hydrazines under acidic conditions .
  • Intramolecular cyclization of chlorinated precursors using catalysts like Cu(I) or Pd(II) .
  • Nitrogen-directed C–H activation for regioselective chlorination .
    • Key challenge : Avoiding over-chlorination by optimizing reaction time and temperature .

Advanced Research Questions

Q. How can cross-dehydrogenative coupling (CDC) reactions involving this compound be optimized for higher yields?

  • Answer : CDC reactions with alcohols (e.g., ethanol) yield 3-alkoxyindazoles but often show low efficiency (~16% yield). Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., FeCl₃) or iodine-based catalysts improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products .
  • Electronic effects : The electron-withdrawing chloro group reduces nucleophilicity, requiring longer reaction times compared to nitro-substituted analogs (e.g., 3-methyl-6-nitro-1H-indazole, 20% yield) .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

  • Answer : X-ray crystallography using SHELXL software confirms bond lengths, angles, and packing motifs. For example:

  • 3-Chloro-1-methyl-5-nitro-1H-indazole exhibits a planar indazole core with a nitro group at C5 and chloro at C3, validated by R values < 0.05 .
  • Torsional angles between substituents are critical for predicting π-π stacking in drug design .
    • Methodology : Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What computational methods are used to predict the reactivity of this compound in medicinal chemistry?

  • Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways (e.g., electrophilic substitution at C4 or C7) .
    • Case study : The chloro group at C3 directs electrophiles to C4/C7 positions, validated by experimental nitration studies .

Q. How can contradictions in reported reaction efficiencies for this compound be resolved?

  • Answer : Discrepancies in yields (e.g., CDC reactions vs. alkylation) arise from:

  • Steric hindrance : Bulkier substituents reduce accessibility to the indazole core .
  • Solvent purity : Trace water in DMF hydrolyzes intermediates, lowering yields .
    • Resolution : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Properties

IUPAC Name

3-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHAGNNWDZSKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183363
Record name 3-Chloro-1H-indazole
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Molecular Weight

152.58 g/mol
Source PubChem
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CAS No.

29110-74-5
Record name 3-Chloroindazole
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Retrosynthesis Analysis

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